molecular formula C10H16N2O4 B12735398 3'-Dideoxy-2',3'-secothymidine CAS No. 130515-70-7

3'-Dideoxy-2',3'-secothymidine

Cat. No.: B12735398
CAS No.: 130515-70-7
M. Wt: 228.24 g/mol
InChI Key: AWTAFQQSTHFDMU-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Dideoxy-2’,3’-secothymidine is a synthetic nucleoside analog that has garnered significant interest in the field of medicinal chemistry. This compound is structurally related to thymidine, a naturally occurring nucleoside, but lacks the 3’-hydroxyl group, which is replaced by a hydrogen atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Dideoxy-2’,3’-secothymidine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor. The ribonucleoside is first converted into a 2’,3’-bisxanthate derivative, which is then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . This method is environmentally friendly and cost-effective, replacing hazardous reagents like Bu3SnH and AIBN.

Industrial Production Methods

Industrial production of 3’-Dideoxy-2’,3’-secothymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of enzymes, such as adenosine deaminase, can also be employed to transform intermediate compounds into the desired product with excellent yield .

Chemical Reactions Analysis

Types of Reactions

3’-Dideoxy-2’,3’-secothymidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

3’-Dideoxy-2’,3’-secothymidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Dideoxy-2’,3’-secothymidine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the 3’-hydroxyl group, the compound prevents the addition of subsequent nucleotides, thereby inhibiting DNA and RNA synthesis. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent .

Comparison with Similar Compounds

Similar Compounds

    Zidovudine (AZT): Another nucleoside analog used as an antiviral agent.

    Didanosine (ddI): Similar in structure and function, used in the treatment of HIV.

    Stavudine (d4T): Another thymidine analog with antiviral properties.

Uniqueness

3’-Dideoxy-2’,3’-secothymidine is unique due to its specific structural modifications, which confer distinct properties compared to other nucleoside analogs. Its ability to act as a chain terminator without the 3’-hydroxyl group makes it particularly effective in inhibiting viral replication .

Properties

CAS No.

130515-70-7

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

1-[(1R)-1-[(2R)-1-hydroxypropan-2-yl]oxyethyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O4/c1-6-4-12(10(15)11-9(6)14)8(3)16-7(2)5-13/h4,7-8,13H,5H2,1-3H3,(H,11,14,15)/t7-,8-/m1/s1

InChI Key

AWTAFQQSTHFDMU-HTQZYQBOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H](C)O[C@H](C)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C(C)OC(C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.